molecular formula C20H39ClO2 B13328065 20-Chloroicosanoic acid

20-Chloroicosanoic acid

Cat. No.: B13328065
M. Wt: 347.0 g/mol
InChI Key: XWHRXFJBCZXJHI-UHFFFAOYSA-N
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Description

20-Chloroicosanoic acid is a long-chain fatty acid derivative with a chlorine atom attached to the 20th carbon of the eicosanoic acid chain. This compound is part of the broader class of chlorinated fatty acids, which have various applications in chemical and biological research due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Chloroicosanoic acid typically involves the chlorination of eicosanoic acid. One common method is the direct chlorination of eicosanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selective substitution at the 20th carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow chlorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with high purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

20-Chloroicosanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of peroxides or carboxylate derivatives.

    Reduction: Formation of icosanoic acid.

    Substitution: Formation of azidoicosanoic acid or cyanoicosanoic acid.

Scientific Research Applications

20-Chloroicosanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex chlorinated fatty acids and other derivatives.

    Biology: Studied for its effects on cellular membranes and its potential role in modulating membrane fluidity and function.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a bioactive compound.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 20-Chloroicosanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, potentially altering cellular processes. Additionally, this compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    20-Fluoroeicosanoic acid: Similar structure with a fluorine atom instead of chlorine.

    20-Bromoeicosanoic acid: Contains a bromine atom at the 20th carbon.

    20-Iodoeicosanoic acid: Contains an iodine atom at the 20th carbon.

Uniqueness

20-Chloroicosanoic acid is unique due to the specific properties imparted by the chlorine atom. Chlorine’s size and electronegativity can influence the compound’s reactivity and interactions with biological systems differently compared to other halogenated derivatives. This uniqueness makes this compound a valuable compound for specific research applications and industrial uses.

Properties

Molecular Formula

C20H39ClO2

Molecular Weight

347.0 g/mol

IUPAC Name

20-chloroicosanoic acid

InChI

InChI=1S/C20H39ClO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23)

InChI Key

XWHRXFJBCZXJHI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCCCl

Origin of Product

United States

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